molecular formula C17H14F5NO6 B608833 Mal-PEG2-PFP CAS No. 1807512-47-5

Mal-PEG2-PFP

Cat. No. B608833
CAS RN: 1807512-47-5
M. Wt: 423.29
InChI Key: YMKYKJKJMZSGEN-UHFFFAOYSA-N
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Description

Mal-PEG2-PFP is a PEG linker containing maleimide and PFP moieties . Maleimide is thiol-reactive and reacts between pH 6.5 and 7.5 to form thiol ester bonds . PFP moiety is amine-reactive and is less susceptible to undergoing hydrolysis . The hydrophilic PEG linker increases the water solubility of a compound in aqueous media .


Molecular Structure Analysis

The molecular formula of Mal-PEG2-PFP is C17H14F5NO6 . Its InChI is InChI=1S/C17H14F5NO6/c18-12-13(19)15(21)17(16(22)14(12)20)29-11(26)3-5-27-7-8-28-6-4-23-9(24)1-2-10(23)25/h1-2H,3-8H2 . The canonical SMILES is C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F .


Chemical Reactions Analysis

While specific chemical reactions involving Mal-PEG2-PFP are not available, it’s known that the maleimide group in the molecule reacts with thiols to form thiolester bonds . The PFP moiety is amine-reactive .


Physical And Chemical Properties Analysis

The molecular weight of Mal-PEG2-PFP is 423.29 g/mol . It has a topological polar surface area of 82.1 Ų . The compound has 11 rotatable bonds .

Scientific Research Applications

Bioconjugation

Mal-PEG2-PFP is a non-cleavable linker for bio-conjugation . Bioconjugation is the process of chemically linking two or more biomolecules together. This process is used in a variety of scientific research fields, including drug delivery, vaccine development, and the creation of novel biomaterials.

Drug Delivery

The hydrophilic PEG linker in Mal-PEG2-PFP increases the water solubility of a compound in aqueous media . This property makes it useful in drug delivery, as it can help improve the solubility and stability of therapeutic agents, enhancing their delivery to target cells or tissues.

Proteomics Research

Mal-PEG2-PFP is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The maleimide group in Mal-PEG2-PFP can react with thiol groups in proteins to form thiolester bonds, making it a useful tool for protein labeling and modification.

pH-Sensitive Research

The maleimide group in Mal-PEG2-PFP is thiol-reactive and reacts between pH 6.5 and 7.5 to form thiolester bonds . This property can be exploited in pH-sensitive research, such as the development of pH-responsive drug delivery systems.

Amine-Reactive Research

The PFP moieties in Mal-PEG2-PFP are amine-reactive . This property can be used in research involving amine groups, such as the modification of amine-containing compounds or the study of amine-related biological processes.

Safety And Hazards

While specific safety and hazard information for Mal-PEG2-PFP is not available, it’s generally recommended to handle such compounds with appropriate personal protective equipment and in a chemical fume hood .

Future Directions

Mal-PEG2-PFP, as a PEG linker, has potential applications in the development of new drug delivery systems . Its use in the synthesis of PROTACs also opens up possibilities for targeted protein degradation therapies .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5NO6/c18-12-13(19)15(21)17(16(22)14(12)20)29-11(26)3-5-27-7-8-28-6-4-23-9(24)1-2-10(23)25/h1-2H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKYKJKJMZSGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG2-PFP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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